molecular formula C14H19NO3 B3052709 tert-Butyl 4-formylbenzyl(methyl)carbamate CAS No. 439691-94-8

tert-Butyl 4-formylbenzyl(methyl)carbamate

Cat. No.: B3052709
CAS No.: 439691-94-8
M. Wt: 249.3 g/mol
InChI Key: QUQYGPHZIXCARJ-UHFFFAOYSA-N
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Description

Tert-Butyl 4-formylbenzyl(methyl)carbamate is an organic compound with the molecular formula C14H19NO3 . It is a colorless to light yellow liquid with a sweet taste . It is stable at room temperature and is soluble in organic solvents but insoluble in water . It is often used as a reagent and intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CC(C)(C)OC(=O)NCc1ccc(C=O)cc1 . The InChI representation is InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h4-7,9H,8H2,1-3H3,(H,14,16) .


Physical and Chemical Properties Analysis

This compound has a molar mass of 235.28 g/mol . It has a density of 1.108±0.06 g/cm3 at 20 ºC and 760 Torr . The melting point is 83 °C, and the predicted boiling point is 389.0±25.0 °C . The flash point is 189.072°C .

Safety and Hazards

This compound may be irritating to the eyes and skin . It is recommended to avoid contact with skin and eyes during operation. In case of inadvertent contact, flush the affected area immediately with plenty of water and seek medical advice . It is a combustible substance and should be kept away from open flames and high temperatures .

Properties

IUPAC Name

tert-butyl N-[(4-formylphenyl)methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15(4)9-11-5-7-12(10-16)8-6-11/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQYGPHZIXCARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635083
Record name tert-Butyl [(4-formylphenyl)methyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439691-94-8
Record name tert-Butyl [(4-formylphenyl)methyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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